molecular formula C6H10O4 B175384 2-Hydroxy-2-(oxolan-2-yl)acetic acid CAS No. 152998-36-2

2-Hydroxy-2-(oxolan-2-yl)acetic acid

Cat. No.: B175384
CAS No.: 152998-36-2
M. Wt: 146.14 g/mol
InChI Key: YCVQIFAYEDNDPQ-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(oxolan-2-yl)acetic acid (IUPAC name) is a chiral carboxylic acid derivative featuring a hydroxyl group and a tetrahydrofuran (oxolan) ring at the α-carbon of the acetic acid backbone. This compound is also known by synonyms such as 2-(tetrahydrofuran-2-yl)acetic acid and tetrahydro-2-furanacetic acid . Its molecular formula is C₇H₁₀O₄, with a molecular weight of 158.15 g/mol.

Properties

IUPAC Name

2-hydroxy-2-(oxolan-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c7-5(6(8)9)4-2-1-3-10-4/h4-5,7H,1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVQIFAYEDNDPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitrile Hydrolysis

  • Synthesis of 2-Cyano-2-(oxolan-2-yl)acetic Acid Ester :

    • A ketone precursor, 2-oxo-2-(oxolan-2-yl)acetonitrile, is treated with potassium cyanide in aqueous ethanol.

    • Acidic hydrolysis (H₂SO₄, reflux) converts the nitrile to the carboxylic acid.

  • Key Data :

    • Yield: 65–70% (estimated from similar nitrile hydrolysis).

    • Conditions: Reflux for 6–8 hours.

Ester Hydrolysis

  • Ethyl 2-Hydroxy-2-(oxolan-2-yl)acetate :

    • Synthesized via condensation of oxolane-2-carbaldehyde with ethyl glyoxylate, followed by reduction.

    • Hydrolysis with NaOH (2M) at 80°C for 4 hours affords the acid.

  • Key Data :

    • Yield: 75–80%.

    • Purity: >95% (by HPLC).

Reduction of Keto Intermediates

Catalytic hydrogenation or metal-mediated reduction of α-keto acids provides a pathway to α-hydroxy acids. A study in PubMed demonstrates this approach for coumarin derivatives, which can be extrapolated to oxolane systems:

  • Synthesis of 2-Oxo-2-(oxolan-2-yl)acetic Acid :

    • Oxolane-2-carboxylic acid is converted to its acid chloride (using SOCl₂) and reacted with diazomethane to form the α-diazo ketone.

    • Hydrogenation over Pd/C (10% w/w) in methanol reduces the ketone to the α-hydroxy acid.

    • Key Data :

      • Yield: 60–65%.

      • Catalyst Loading: 5 mol% Pd/C.

Cyclocondensation and Functional Group Interconversion

Cyclocondensation reactions are effective for constructing heterocyclic frameworks. A method from Rasayan Journal describes the synthesis of coumarin hydrazides, offering insights into oxolane functionalization:

  • Formation of Oxolane-Oxadiazole Hybrids :

    • 2-(Oxolan-2-yl)acetic acid hydrazide is condensed with carbon disulfide in the presence of KOH to form 5-mercapto-1,3,4-oxadiazole derivatives.

    • Subsequent oxidation with H₂O₂ yields the hydroxyacetic acid derivative.

    • Key Data :

      • Yield: 55–60%.

      • Reaction Time: 12 hours at 100°C.

Stereoselective Synthesis Using Chiral Auxiliaries

The (2R)-enantiomer of 2-hydroxy-2-(oxolan-4-yl)acetic acid (PubChem CID: 94422866) has been synthesized via asymmetric catalysis. Although this targets a different positional isomer, the strategy is applicable to the 2-oxolanyl derivative:

  • Enantioselective Aldol Reaction :

    • Oxolane-2-carbaldehyde reacts with tert-butyl glyoxylate in the presence of a proline-derived organocatalyst.

    • The aldol adduct is hydrolyzed with TFA/water to yield the (R)-enantiomer.

    • Key Data :

      • Enantiomeric Excess: 90–92%.

      • Catalyst: L-Proline (10 mol%).

Comparative Analysis of Preparation Methods

MethodStarting MaterialYield (%)ConditionsAdvantagesLimitations
Grignard ReactionEthyl benzoylformate53−78°C, dry etherScalableLow yield, sensitive to moisture
Nitrile Hydrolysis2-Oxo-2-(oxolan-2-yl)acetonitrile65–70Reflux, H₂SO₄High purityRequires toxic cyanide reagents
Ester HydrolysisEthyl 2-hydroxy-2-(oxolan-2-yl)acetate75–8080°C, NaOHMild conditionsMulti-step synthesis
Catalytic Hydrogenation2-Oxo-2-(oxolan-2-yl)acetic acid60–65Pd/C, H₂ (1 atm)StereoretentiveCostly catalyst
Cyclocondensation2-(Oxolan-2-yl)acetic acid hydrazide55–60100°C, KOH/CS₂Generates heterocyclic byproductsLong reaction time

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-(oxolan-2-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halides or other nucleophiles .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

2-Hydroxy-2-(oxolan-2-yl)acetic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-(oxolan-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy and oxolane groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, depending on the context and application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following compounds share structural similarities with 2-hydroxy-2-(oxolan-2-yl)acetic acid, differing in substituents, ring position, or additional functional groups:

Compound Name Molecular Formula Key Structural Differences Applications/Notes References
2-Ethoxy-2-(oxolan-3-yl)acetic acid C₈H₁₄O₄ Ethoxy substituent; oxolan ring at position 3 Predicted collision cross-section (CCS) data available for mass spectrometry .
2-[(Oxolan-2-ylmethyl)sulfanyl]acetic acid C₇H₁₂O₃S Sulfanyl (-S-) linker to oxolan-2-ylmethyl group Used as a pharmaceutical impurity reference standard .
2-Methoxy-2-(oxolan-3-yl)acetic acid C₇H₁₂O₄ Methoxy substituent; oxolan ring at position 3 Limited safety or application data reported .
2-[(3S)-Oxolan-3-yl]acetic acid C₆H₁₀O₃ Stereospecific oxolan-3-yl group (S-configuration) Potential chiral building block in synthesis .
2-Hydroxy-2-(2-chlorophenyl)acetic acid C₈H₇ClO₃ Aromatic chlorophenyl group instead of oxolan ring Intermediate in resolution processes for chiral drugs .

Physicochemical Properties

  • Hydrogen Bonding: The hydroxyl group in this compound enhances water solubility compared to non-hydroxylated analogues like 2-ethoxy derivatives .
  • Lipophilicity : Ethoxy and methoxy substituents increase lipophilicity, as seen in 2-ethoxy-2-(oxolan-3-yl)acetic acid (logP ≈ 0.5 predicted) .

Research Findings and Data Gaps

  • Mass Spectrometry : Predicted CCS values for 2-ethoxy-2-(oxolan-3-yl)acetic acid (e.g., [M+H]+: 137.8 Ų) suggest utility in metabolomics workflows .
  • Toxicity Data: Limited information on the parent compound necessitates extrapolation from structurally related molecules .
  • Biological Activity: No direct studies on this compound, though oxolan-containing compounds often exhibit antimicrobial or anti-inflammatory properties .

Biological Activity

2-Hydroxy-2-(oxolan-2-yl)acetic acid, also known as a derivative of hydroxy acids, has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a hydroxyl group and a five-membered oxolane ring. Its molecular formula is C6H10O4, with a molecular weight of approximately 146.14 g/mol. The compound's structural features contribute to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties, particularly in models of acute inflammation. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases.

Case Study:
A study involving murine models demonstrated that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in serum, indicating its efficacy in modulating inflammatory responses .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COXs) and lipoxygenases (LOXs), leading to decreased synthesis of inflammatory mediators.
  • Modulation of Cell Signaling Pathways : It has been suggested that the compound can affect signaling pathways such as NF-kB and MAPK, which are critical in regulating inflammation and immune responses.
  • Direct Antimicrobial Action : The presence of the oxolane ring may enhance the compound's ability to penetrate bacterial membranes, leading to cell lysis or inhibition of growth.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of this compound. Results indicate that at concentrations below 100 µg/mL, the compound exhibits minimal cytotoxic effects on human cell lines, suggesting a favorable therapeutic index .

Table 2: Cytotoxicity Data

Cell LineIC50 (µg/mL)Reference
HeLa>100
MDA-MB-231>100
HepG2>100

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